N-[4-(diethylamino)phenyl]benzamide
Description
N-[4-(diethylamino)phenyl]benzamide is a benzamide derivative characterized by a benzamide core linked to a 4-(diethylamino)phenyl group. This structural motif combines the planar benzamide scaffold with a tertiary amine (diethylamino) group, which confers unique electronic and solubility properties.
Properties
IUPAC Name |
N-[4-(diethylamino)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-3-19(4-2)16-12-10-15(11-13-16)18-17(20)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEULERQJUENPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylamino)phenyl]benzamide typically involves the reaction of 4-(diethylamino)aniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
N-[4-(diethylamino)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted benzamides with different functional groups
Scientific Research Applications
N-[4-(diethylamino)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(diethylamino)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Table 1: Key Structural Analogues of this compound
Key Observations:
Electron-Donating vs. In contrast, electron-withdrawing groups (e.g., trifluoromethyl in ) increase electrophilicity, favoring interactions with nucleophilic biological targets. Halogenated derivatives (e.g., 3-chloro-4-fluorophenyl in ) exhibit enhanced cytotoxicity, likely due to increased membrane permeability and metabolic stability.
Linker Modifications: Compound 91 () introduces an ethoxy linker between the benzamide and diethylamino group, extending the molecule’s length and flexibility. This modification may enhance receptor selectivity compared to the target compound’s direct phenyl linkage.
Heterocyclic Substitutions :
Key Findings:
- Antimicrobial Activity: Salicylamides with halogen and nitro substituents () show potent growth inhibition of Desulfovibrio piger (82–90% biomass reduction at 1.10 µmol·L⁻¹), outperforming diethylamino-substituted analogs in this context.
- Anticancer Activity : Imidazole-substituted benzamides () demonstrate selective cytotoxicity, likely due to interactions with cellular kinases or DNA. The absence of heterocycles in the target compound may limit similar efficacy unless paired with additional functional groups.
- Receptor Antagonism: The ethoxy-linked diethylamino derivative () exhibits subnanomolar affinity for the α7 nicotinic receptor, suggesting that linker length and flexibility are critical for high-affinity binding.
Solubility and Lipophilicity:
- The diethylamino group in this compound increases basicity and water solubility compared to non-polar derivatives (e.g., trifluoromethyl-substituted compounds in ).
- Hydroxyethyl substitutions () further enhance solubility, making such analogs preferable for formulations requiring high bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
